Synthetic Reactivity Advantage: Iodo Substituent Outperforms Bromo and Chloro in Cu-Catalyzed Indole-2-Carboxylate Assembly
In a ligand-free, copper-catalyzed one-pot cascade reaction for assembling indole-2-carboxylic esters from 2-halo aryl aldehydes, the iodo substrate exhibits a consistently higher reactivity than the corresponding bromo and chloro substrates. The study explicitly ranks the leaving-group aptitude as iodo > bromo ⩾ chloro, indicating that the 6-iodo derivative provides a superior entry point for constructing the indole-2-carboxylate scaffold when using this methodology [1].
| Evidence Dimension | Synthetic reactivity (leaving-group aptitude) in Cu-catalyzed indole-2-carboxylate formation |
|---|---|
| Target Compound Data | Reactivity rank: highest (iodo) |
| Comparator Or Baseline | Bromo substrate: reactivity rank intermediate; Chloro substrate: reactivity rank lowest |
| Quantified Difference | Reactivity order: iodo > bromo ⩾ chloro |
| Conditions | Ligand-free copper-catalyzed cascade reaction of 2-halo aryl aldehydes with glycine amidoesters; one-pot, three-reaction format |
Why This Matters
For procurement decisions focused on synthetic tractability, the iodo derivative offers the highest reactivity in this widely applicable catalytic system, potentially reducing catalyst loading, shortening reaction times, and improving yields relative to bromo or chloro analogs.
- [1] Stefan G. Koenig; John W. Dankwardt; Yanbing Liu; Hang Zhao; Surendra P. Singh. A ligand-free, copper-catalyzed cascade sequence to indole-2-carboxylic esters. Tetrahedron Letters, 2010, 51(50), 6549-6551. View Source
